N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound reduces the production of these inflammatory mediators .
Result of Action
The result of the compound’s action is a reduction in inflammation and pain . By inhibiting the COX enzymes and subsequently reducing the production of inflammatory mediators, the compound can alleviate symptoms associated with conditions like inflammation .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-cancer activity against various cancer cell lines .
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit COX enzymes, suggesting a potential mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the condensation of 4-methoxybenzoic acid with thiosemicarbazide to form the corresponding benzothiazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives may be explored for their biological activity in various assays.
Medicine: This compound and its derivatives have been investigated for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: In the industrial sector, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
Dihydro-1,4-dioxine derivatives: These compounds have a similar dihydro-1,4-dioxine moiety and are used in various chemical and biological applications.
Uniqueness: N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-17-8-3-2-4-10-11(8)14-13(20-10)15-12(16)9-7-18-5-6-19-9/h2-4,7H,5-6H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHTSKHPZAFMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.